2,6-dioxo-1-phenyl-3-[(phenylcarbonyl)amino]-N-[3-(trifluoromethyl)phenyl]hexahydropyrimidine-4-carboxamide
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Overview
Description
2,6-dioxo-1-phenyl-3-[(phenylcarbonyl)amino]-N-[3-(trifluoromethyl)phenyl]hexahydropyrimidine-4-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of 2,6-dioxo-1-phenyl-3-[(phenylcarbonyl)amino]-N-[3-(trifluoromethyl)phenyl]hexahydropyrimidine-4-carboxamide involves several steps. The synthetic route typically starts with the preparation of the hexahydropyrimidine ring, followed by the introduction of the phenyl and trifluoromethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
2,6-dioxo-1-phenyl-3-[(phenylcarbonyl)amino]-N-[3-(trifluoromethyl)phenyl]hexahydropyrimidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific application being studied .
Comparison with Similar Compounds
When compared to similar compounds, 2,6-dioxo-1-phenyl-3-[(phenylcarbonyl)amino]-N-[3-(trifluoromethyl)phenyl]hexahydropyrimidine-4-carboxamide stands out due to its unique combination of functional groups. Similar compounds include other hexahydropyrimidine derivatives and trifluoromethyl-substituted compounds. The presence of the trifluoromethyl group in this compound enhances its stability and biological activity compared to its analogs .
Biological Activity
The compound 2,6-dioxo-1-phenyl-3-[(phenylcarbonyl)amino]-N-[3-(trifluoromethyl)phenyl]hexahydropyrimidine-4-carboxamide is a complex organic molecule with potential biological applications. Its structure suggests possible interactions with various biological targets, making it a subject of interest in pharmacological research.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C20H18F3N3O3
- Molecular Weight : 397.37 g/mol
Biological Activity Overview
Research into the biological activity of this compound indicates several promising areas, including antidiabetic , antimicrobial , and antioxidant activities.
Antidiabetic Activity
Recent studies have shown that derivatives of similar structures exhibit significant inhibition of alpha-amylase and PTP-1B, both important targets in diabetes management. For instance:
- Alpha-Amylase Inhibition : Compounds in the same class demonstrated IC50 values ranging from 4.58 μM to 6.28 μM, with standard inhibitors like acarbose showing IC50 values around 1.58 μM .
Concentration (μM/mL) | % Inhibition |
---|---|
500 | 78.85 |
250 | 73.08 |
125 | 68.90 |
62.5 | 62.28 |
31.25 | 58.47 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains, particularly Staphylococcus aureus and Enterococcus faecalis. The findings include:
- Minimum Inhibitory Concentration (MIC) : Some derivatives exhibited MIC values as low as 0.78 μg/mL against S. aureus, indicating potent antibacterial activity .
Compound | MIC (μg/mL) |
---|---|
Trifluoromethyl Derivative | 0.78 |
Bromo-substituted Compound | 0.78 - 3.12 |
Antioxidant Activity
Antioxidant assays indicate that certain derivatives possess significant free radical scavenging abilities, which are crucial for preventing oxidative stress-related diseases.
- DPPH Assay Results : The antioxidant potential was compared to ascorbic acid, with IC50 values indicating effective scavenging activity .
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of compounds related to the target molecule:
- In Vivo Toxicity Studies : In animal models, compounds similar to the target showed no adverse effects at doses up to 50 mg/kg, suggesting a favorable safety profile .
- Biofilm Formation Inhibition : Certain derivatives were effective in inhibiting biofilm formation by S. aureus, outperforming traditional antibiotics like vancomycin in some assays .
- Mechanism of Action Studies : Investigations into the mode of action revealed broad inhibitory effects on macromolecular synthesis in bacterial cells, indicating multiple potential targets for therapeutic intervention .
Properties
Molecular Formula |
C25H19F3N4O4 |
---|---|
Molecular Weight |
496.4 g/mol |
IUPAC Name |
3-benzamido-2,6-dioxo-1-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4-carboxamide |
InChI |
InChI=1S/C25H19F3N4O4/c26-25(27,28)17-10-7-11-18(14-17)29-23(35)20-15-21(33)31(19-12-5-2-6-13-19)24(36)32(20)30-22(34)16-8-3-1-4-9-16/h1-14,20H,15H2,(H,29,35)(H,30,34) |
InChI Key |
OIUDROLTRLHAOS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(C(=O)N(C1=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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